6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one
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Overview
Description
6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one is a useful research compound. Its molecular formula is C6H6F2N2O and its molecular weight is 160.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body, including those involved in dna synthesis and cellular metabolism .
Mode of Action
Without specific studies on “6-(1,1-Difluoroethyl)-3H-pyrimidin-4-one”, it’s difficult to say exactly how this compound interacts with its targets. It’s possible that the difluoroethyl group could enhance the compound’s ability to bind to its targets, potentially increasing its potency .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid metabolism, which is crucial for cell growth and division .
Pharmacokinetics
Similar compounds, such as 1,1-difluoroethane, are rapidly absorbed through the lungs and have a short duration of action .
Result of Action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “this compound” might be. Many pyrimidine derivatives have significant biological activity, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of a compound. For example, 1,1-Difluoroethane is a colorless gas that is easily ignited and its vapors are heavier than air .
Properties
IUPAC Name |
4-(1,1-difluoroethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-6(7,8)4-2-5(11)10-3-9-4/h2-3H,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQKDEUXBUBWFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NC=N1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.